N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Descripción
This compound features a thiazole core substituted with a furan-2-carboxamide group and a benzo[d][1,3]dioxol-5-ylmethylamino-propionamide side chain. Its design aligns with medicinal chemistry strategies targeting heterocyclic scaffolds for bioactive properties, particularly anticancer or antimicrobial applications.
Propiedades
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-17(20-9-12-3-5-14-16(8-12)27-11-26-14)6-4-13-10-28-19(21-13)22-18(24)15-2-1-7-25-15/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURTWGZSAPONPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7.
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Result of Action
The compound has been suggested to exhibit antitumor activity, with some compounds showing potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines. The compound’s action results in the induction of apoptosis and cell cycle arrest, leading to the inhibition of tumor cell growth.
Actividad Biológica
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and underlying mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Properties
The synthesis of N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole and furan moieties, which are critical for the biological activity of the compound. The final product is characterized by its molecular formula and a molecular weight of approximately 396.45 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant inhibition against various cancer cell lines. In vitro assays demonstrated that these compounds could reduce cell proliferation in breast cancer cell lines such as MCF-7 and SKBR-3, with IC50 values ranging from 0.09 to 157.4 µM depending on the specific derivative tested .
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.30 |
| Compound B | CAMA-1 | 0.16 |
| Compound C | SKBR-3 | 0.09 |
| Compound D | HCC1954 | 0.51 |
Antimicrobial Activity
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit Mur ligases (MurD and MurE), enzymes crucial for bacterial cell wall synthesis. This inhibition suggests potential applications as antibacterial agents .
The biological activity of N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit Mur ligases disrupts bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, similar compounds have been shown to induce apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and activating caspases.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation.
Case Study 1: Breast Cancer Treatment
A study involving a series of benzo[d][1,3]dioxole derivatives demonstrated significant cytotoxic effects in breast cancer models. The derivatives were tested in vivo and showed a marked reduction in tumor size compared to controls.
Case Study 2: Antibacterial Efficacy
In a controlled experiment assessing the antibacterial properties against Staphylococcus aureus, N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Aplicaciones Científicas De Investigación
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide. For instance:
- Inhibition of Tumor Growth : Research has shown that derivatives of thiazole and furan exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types, including glioblastoma and breast cancer cells .
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | MDA-MB-231 | 56.53 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly due to the presence of the thiazole ring, which has been linked to antibacterial effects. Studies have highlighted that compounds containing oxadiazole and thiazole structures can effectively inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of essential enzymes .
Case Study 1: Anticancer Efficacy in vitro
A recent study synthesized several derivatives based on the core structure of N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide. The derivatives were tested against human cancer cell lines (e.g., HCT116, A549). The results indicated that certain modifications led to increased potency against these cell lines with IC50 values as low as 0.47 µM .
Case Study 2: Antimicrobial Properties
In another investigation, compounds structurally related to N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial activity .
Comparación Con Compuestos Similares
Structural Analog: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Key Differences : Replaces the benzo[d][1,3]dioxol group with a 3-methoxybenzyl substituent.
- Molecular Weight : 371.4 g/mol (vs. ~435.4 g/mol for the target compound).
- Computational docking studies (e.g., GOLD algorithm ) suggest that bulkier substituents like benzo[d][1,3]dioxol may improve target selectivity by occupying hydrophobic pockets in enzymes.
Structural Analog: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85)
- Key Differences : Incorporates a cyclopropane ring and trifluoromethoxybenzoyl group.
- Synthesis Yield : 26% (vs. variable yields for the target compound, depending on route).
- Implications: The cyclopropane introduces rigidity, which may stabilize bioactive conformations.
Structural Analog: (Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide
- Key Differences : Replaces the thiazole with an oxazolone ring and adds a carbamothioylhydrazinyl group.
- Implications : The dimethoxybenzamide group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in cytotoxicity assays against breast cancer models (MCF-7 IC₅₀ ≈ 8.2 µM). This suggests that electron-donating substituents (e.g., methoxy) may improve efficacy compared to methylenedioxy systems .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Role of Benzo[d][1,3]dioxol : This moiety enhances metabolic stability compared to simpler aryl groups, as observed in pharmacokinetic studies of related compounds .
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., from ) show broader antimicrobial activity but lower anticancer specificity than thiazole analogs, likely due to differences in hydrogen-bonding capacity .
- Impact of Fluorinated Groups: The trifluoromethoxy substituent in Compound 85 improves target engagement (e.g., kinase inhibition) by 15–20% compared to non-fluorinated analogs, as shown in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
